Ethyl 2-methoxypyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methoxypyrimidine-4-carboxylate: is an organic compound with the molecular formula C8H10N2O3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxypyrimidine-4-carboxylate typically involves the reaction of 2-methoxypyrimidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium phenoxide, potassium fluoride, dimethylamine.
Oxidation: Potassium permanganate.
Reduction: Sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine-4-carboxylic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-methoxypyrimidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical reactions .
Comparison with Similar Compounds
- Methyl 2-methoxypyrimidine-4-carboxylate
- Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
- 2-Methoxypyrimidine-5-carboxylic acid
Comparison: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties. Compared to its methyl counterpart, it has a higher molecular weight and different solubility characteristics.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5-9-8(10-6)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
JMZKSVVQTJBQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.